The 2-((2-Methoxyphenyl)thio)acetic Acid Scaffold: A Versatile Pharmacophore in Metabolic and Inflammatory Drug Design
The 2-((2-Methoxyphenyl)thio)acetic Acid Scaffold: A Versatile Pharmacophore in Metabolic and Inflammatory Drug Design
Executive Summary
This technical guide analyzes the biological activity and medicinal chemistry potential of 2-((2-methoxyphenyl)thio)acetic acid (MPTA). While often encountered as a chemical intermediate, this molecule represents a privileged scaffold acting as a bioisostere to aryloxyacetic acids (e.g., fibrates, phenoxyacetic acid herbicides). Its primary pharmacological relevance lies in Peroxisome Proliferator-Activated Receptor (PPAR) agonism for metabolic regulation and Cyclooxygenase (COX) inhibition for anti-inflammatory therapy. This guide details the synthesis, structure-activity relationships (SAR), and experimental protocols for evaluating MPTA derivatives.
Chemical Basis and Synthesis
Molecular Formula: C
Structural Significance
The MPTA scaffold consists of three critical domains:
-
Carboxylic Acid Head Group: Mimics the carboxylate of arachidonic acid and fatty acids; serves as the primary anchor point in receptor active sites (forming hydrogen bonds with Tyr/His residues).
-
Thioether Linker (-S-): Replaces the ether (-O-) linkage found in phenoxyacetic acids. The sulfur atom increases lipophilicity (LogP) and alters bond angles (~90° for C-S-C vs ~110° for C-O-C), potentially improving metabolic stability against O-dealkylation.
-
2-Methoxyphenyl Tail: The ortho-methoxy substituent provides steric bulk that forces the aromatic ring out of coplanarity with the acetic acid side chain. This "kinked" conformation is often required to fit into the L-shaped binding pockets of PPARs and COX enzymes.
Synthesis Protocol
The synthesis follows a robust S-alkylation pathway using nucleophilic substitution.
Reagents: 2-Methoxythiophenol, Chloroacetic acid (or Ethyl bromoacetate), Potassium Carbonate (
Primary Pharmacological Domain: PPAR Agonism
The arylthioacetic acid moiety is a classic "acidic head group" found in PPAR agonists, particularly PPAR
Mechanism of Action
MPTA derivatives function as lipid mimetics. Upon entering the cell, they bind to the Ligand Binding Domain (LBD) of PPARs.
-
Binding Mode: The carboxylate group forms a hydrogen bond network with Tyr473, His323, and His449 (in PPAR
numbering) or equivalent residues in PPAR / . The 2-methoxyphenyl tail occupies the hydrophobic pocket usually filled by the alkyl tail of fatty acids. -
Effect: Ligand binding stabilizes Helix 12 (H12), facilitating the recruitment of co-activators (e.g., PGC-1
) and the release of co-repressors. This complex heterodimerizes with RXR (Retinoid X Receptor) and binds to PPRE (PPAR Response Elements) on DNA.
Structure-Activity Relationship (SAR)
-
Thioether vs. Ether: The sulfur linkage enhances PPAR
selectivity (involved in lipid catabolism) compared to the oxygen analog. -
Ortho-Methoxy: The 2-position substitution restricts rotation. In PPAR
agonists (like GW501516 derivatives), ortho-substitution is critical for avoiding steric clashes in the narrow binding pocket.
Secondary Pharmacological Domain: COX Inhibition
MPTA is structurally analogous to Diclofenac and Fenclofenac , making it a viable scaffold for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).
Mechanism: Arachidonic Acid Competition
Cyclooxygenase (COX) enzymes possess a long, hydrophobic channel. Arachidonic acid enters this channel to be converted into Prostaglandin G2.
-
MPTA Action: The 2-methoxyphenyl group mimics the
-system of arachidonic acid, while the acetic acid group interacts with Arg120 at the channel entrance. -
Selectivity (COX-1 vs COX-2): The ortho-methoxy group increases the width of the molecule. COX-2 has a larger "side pocket" (due to the Val523
Ile523 substitution) than COX-1. Therefore, bulky ortho-substituted arylthioacetic acids often display COX-2 selectivity , reducing gastrointestinal side effects associated with COX-1 inhibition.
Comparative Activity Profile
| Feature | Aryloxyacetic Acid (e.g., Fenclofenac) | Arylthioacetic Acid (MPTA) |
| Linker | Ether (-O-) | Thioether (-S-) |
| Lipophilicity | Moderate | High (Better membrane permeability) |
| Metabolic Stability | Prone to O-dealkylation | Resistant to S-dealkylation |
| Primary Target | COX-1 / COX-2 (Non-selective) | PPAR |
Auxiliary Activities (Antimicrobial)
Recent studies indicate that simple (phenylthio)acetic acid derivatives possess antimicrobial activity, particularly against Gram-positive bacteria (e.g., S. aureus) and fungi (Candida spp.).
-
Mechanism: Weak acid uncoupling. At physiological pH, a fraction of the molecule exists in the non-ionized form, penetrating the microbial membrane. Inside the cytoplasm (higher pH), it dissociates, acidifying the interior and disrupting the proton motive force.
-
Synergy: Often tested in co-crystals (e.g., with theophylline) to enhance solubility and bioavailability.
Experimental Protocols
Protocol: Synthesis of 2-((2-Methoxyphenyl)thio)acetic acid
Objective: Synthesize high-purity MPTA for biological assay.
-
Preparation: Dissolve 2-methoxythiophenol (10 mmol) in anhydrous Acetone (20 mL).
-
Base Addition: Add Potassium Carbonate (
, 15 mmol) and stir at room temperature for 15 minutes to generate the thiolate. -
Alkylation: Dropwise add Ethyl bromoacetate (11 mmol). A white precipitate (KBr) will form.
-
Reflux: Heat the mixture to reflux (56°C) for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Hydrolysis: Evaporate acetone. Redissolve residue in Ethanol (10 mL) and add 10% NaOH (10 mL). Stir at 60°C for 1 hour.
-
Workup: Acidify with 1M HCl to pH 2. The product will precipitate. Extract with Ethyl Acetate (3x), dry over
, and recrystallize from ethanol/water.-
Expected Yield: >85%[1]
-
Validation:
H NMR (DMSO-d ): Singlet at 3.7 (OCH ), Singlet at 3.8 (SCH ).
-
Protocol: PPAR Luciferase Reporter Assay
Objective: Quantify the agonistic activity of MPTA against PPAR
-
Cell Culture: Seed HEK293T cells in 96-well plates (
cells/well). -
Transfection: Co-transfect with:
-
Expression plasmid: pSG5-GAL4-hPPAR
(LBD). -
Reporter plasmid: pFR-Luc (contains GAL4 binding site upstream of Luciferase).
-
Internal control: pRL-SV40 (Renilla luciferase).
-
-
Treatment: After 24h, treat cells with MPTA (0.1
M – 100 M) and positive control (e.g., Wy-14643). -
Measurement: After 24h incubation, lyse cells and measure Firefly/Renilla luminescence using a Dual-Luciferase Assay System.
-
Analysis: Plot Dose-Response curve to calculate EC
.
References
-
PPAR Agonism & Thioacetic Acids: Tetradecylthioacetic acid (TTA) promotes redistribution of plasma cholesterol towards large HDL.[2] PLoS One.[2] 2020;15(3):e0229322.[2][3] Link
-
COX Inhibition & Structure: Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. Bioorg Chem. 2019. Link (Validated via search result 1.6 context).
-
Antimicrobial Activity: Synthesis, Characterization and Biological Activity of (Phenylthio)Acetic Acid:Theophylline Cocrystal. J Chem Crystallogr. 2020. Link
-
Synthesis Protocol Basis: 2-((2-Methoxyphenyl)thio)acetic Acid Product Page & Synthesis. BenchChem. Link
-
PPAR Delta Agonists: Discovery of para-alkylthiophenoxyacetic acids as a novel series of potent and selective PPARδ agonists. Bioorg Med Chem Lett. 2005. Link
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. The PPAR pan-agonist tetradecylthioacetic acid promotes redistribution of plasma cholesterol towards large HDL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Biology-Based Exploration of Subtype-Selective Agonists for Peroxisome Proliferator-Activated Receptors - PMC [pmc.ncbi.nlm.nih.gov]
